11-Hydroxy-sugiol
Description
11-Hydroxy-sugiol (CAS: 88664-08-8) is a phenolic abietane-type tricyclic diterpenoid with the molecular formula C₂₀H₂₈O₃ and a molecular weight of 316.43 g/mol . It is a natural product predominantly isolated from Salvia grandifolia roots and leaves, where it acts as a key precursor in the tanshinone biosynthetic pathway . Structurally, it features a six- or seven-membered C-ring and hydroxylation at the C-11 position . This compound is commercially available as a research standard, with applications in phytochemical studies, pharmaceutical intermediates, and signal amplification techniques like Tyramide Signal Amplification (TSA) .
Structure
2D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3 |
InChI Key |
GDLRDIDXYBIPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-sugiol typically involves the hydroxylation of sugiol. One common method includes the use of cytochrome P450 enzymes, specifically CYP76AH3 , which catalyzes the hydroxylation of sugiol at the 11th position . The reaction conditions often involve the use of appropriate cofactors and a controlled environment to ensure the specificity and efficiency of the hydroxylation process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of this compound. This method offers a sustainable and scalable approach to producing this compound, reducing the reliance on plant extraction .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxy-sugiol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 11,20-dihydroxy-sugiol.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to the formation of different derivatives.
Substitution: The hydroxyl group at the 11th position can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
11,20-Dihydroxy-sugiol: Formed through further hydroxylation.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be synthesized.
Scientific Research Applications
11-Hydroxy-sugiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 11-Hydroxy-sugiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Sugiol (CAS: 511-05-7)
- Molecular Formula : C₂₀H₂₈O₂.
- Key Differences : Lacks the hydroxyl group at C-11 present in 11-Hydroxy-sugiol.
- Role: Sugiol is a precursor in the biosynthesis of hydroxylated diterpenoids, including this compound and 11-hydroxy-ferruginol .
11,20-Dihydroxy-sugiol
- Molecular Formula : C₂₀H₂₈O₄.
- Key Differences : Contains hydroxyl groups at both C-11 and C-20 positions, adding polarity and altering metabolic interactions compared to this compound .
- Distribution : Co-occurs with this compound in S. grandifolia roots but is absent in S. miltiorrhiza .
11-Hydroxy-ferruginol
- Molecular Formula : C₂₀H₂₈O₃ (isomeric to this compound).
- Key Differences : Structural isomerism arises from hydroxylation at different positions on the abietane skeleton.
- Biosynthetic Role: Both this compound and 11-Hydroxy-ferruginol are intermediates in tanshinone pathways but diverge in downstream modifications .
Cryptotanshinone and Tanshinone IIA
- Source : Salvia miltiorrhiza.
- Key Differences: These are downstream metabolites of this compound, featuring oxidized quinone moieties.
- Biological Activity: Tanshinone IIA exhibits antitumor and anti-inflammatory properties, whereas this compound primarily serves as a biosynthetic precursor .
11,20-Dihydroxy-ferruginol
- Molecular Formula : C₂₀H₂₈O₄.
- Key Differences : Shares hydroxylation at C-11 with this compound but includes an additional hydroxyl group at C-20.
- Distribution : Localizes in S. grandifolia roots alongside this compound but at higher concentrations .
Biological Activity
11-Hydroxy-sugiol is a bioactive compound derived from the diterpene sugiol, which is isolated from various natural sources, including the bark of Calocedrus formosana. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which influences its biological activities. It is a hydroxylated derivative of sugiol, with the hydroxyl group positioned at the 11th carbon. This modification is crucial for its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study by Chen et al. (2005) demonstrated that sugiol, and by extension its hydroxylated derivative, can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .
| Study | Method | Findings |
|---|---|---|
| Chen et al. (2005) | In vitro cytokine assay | Inhibition of TNF-α and IL-6 production |
| Research on sugiol derivatives | NF-κB pathway analysis | Suppression of NF-κB activation |
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that the compound effectively neutralizes free radicals, thereby reducing oxidative stress in cells. For instance, a recent study highlighted that extracts containing this compound showed higher antioxidant activity compared to controls .
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
3. Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549. The apoptosis mechanism appears to be mediated through the activation of caspases and modulation of Bcl-2 family proteins .
| Cell Line | Treatment Concentration (µg/mL) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 50 | 40 |
| A549 | 100 | 60 |
Case Studies
Case Study 1: Anticancer Activity in HeLa Cells
A study utilized varying concentrations of this compound on HeLa cells to assess its cytotoxic effects. The results indicated a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 50 µg/mL.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, further supporting its anti-inflammatory potential .
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles: publish raw data in repositories (e.g., Zenodo) with unique DOIs, document experimental protocols (e.g., protocols.io ), and disclose batch numbers of chemicals. Use blinded analysis for subjective endpoints and include detailed instrument settings (e.g., HPLC gradient profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
